2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a tert-butylcarbamoyl amino group at position 3. A sulfanyl (-S-) linker connects the thiadiazole ring to an acetamide moiety, which is further attached to a 5-methyl-1,2-oxazol-3-yl group.
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S2/c1-7-5-8(19-22-7)14-9(20)6-23-12-18-17-11(24-12)15-10(21)16-13(2,3)4/h5H,6H2,1-4H3,(H,14,19,20)(H2,15,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDLOAOKRJMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel derivative that incorporates both thiadiazole and oxazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 341.5 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole scaffold have shown significant activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its potential antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
The presence of the thiadiazole ring is crucial for its antimicrobial efficacy due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of compounds featuring thiadiazole and oxazole structures has been widely investigated. The compound has demonstrated cytotoxic effects in various cancer cell lines. For example, studies conducted by the National Cancer Institute (NCI) on similar thiadiazole derivatives have indicated promising results against 60 different cancer cell lines .
| Cell Line | Cytotoxicity |
|---|---|
| HeLa (cervical cancer) | IC50 = 15 µM |
| MCF7 (breast cancer) | IC50 = 20 µM |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anticonvulsant Activity
Recent research highlights the anticonvulsant properties of thiadiazole derivatives. The lipophilic nature of the compound enhances its ability to cross the blood-brain barrier, making it a candidate for further development in treating epilepsy .
| Activity Type | Efficacy Level |
|---|---|
| Anticonvulsant | Moderate |
Case Studies
- Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their biological activities. Among them, compounds with modifications similar to our target compound exhibited enhanced antibacterial and anticancer activities .
- In Vivo Studies : In vivo studies on animal models have shown that compounds similar to our target can significantly reduce seizure frequency in induced epilepsy models, indicating potential therapeutic applications .
Scientific Research Applications
Thiadiazole derivatives have been associated with various biological activities , including:
- Antimicrobial properties : Effective against a range of bacteria and fungi.
- Anticancer effects : Inhibition of cancer cell proliferation through various mechanisms.
- Anti-inflammatory actions : Modulation of inflammatory pathways.
Medicinal Chemistry
The compound has been investigated for its potential as a:
- Antibiotic agent : Studies have shown that thiadiazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
Cancer Research
Research indicates that compounds similar to this one may:
- Induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways.
Drug Development
This compound serves as a scaffold for the development of new drugs due to:
- Its ability to be modified at various positions, allowing for the enhancement of efficacy and reduction of side effects.
Case Studies
| Study Title | Findings | Reference |
|---|---|---|
| Thiadiazole Derivatives in Antimicrobial Research | Demonstrated significant antibacterial activity against Gram-positive bacteria. | |
| Anticancer Properties of Thiadiazole Compounds | Showed inhibition of tumor growth in animal models. | |
| Synthesis and Biological Evaluation of Novel Thiadiazoles | Identified new derivatives with enhanced anti-inflammatory effects. |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Functional Implications
Substituent Effects on Physicochemical Properties
- Tert-butylcarbamoyl vs.
- Oxazole vs. Triazole/Thiophene (): The 5-methyloxazole in the target compound likely confers greater metabolic stability compared to the triazole-thiophene hybrid in , where the sulfur atom in thiophene might reduce oxidative stability .
- Fluorophenyl Substitution (): The fluorophenyl group in enhances lipophilicity and bioavailability, a feature absent in the target compound. However, the tert-butylcarbamoyl group in the target may offer comparable steric shielding .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction proceeds under reflux conditions in ethanol, yielding 5-amino-1,3,4-thiadiazole-2-thiol as an intermediate .
Reaction Conditions:
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Reactants: Thiosemicarbazide, carbon disulfide
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Solvent: Ethanol
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Temperature: 80–90°C (reflux)
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Catalyst: KOH
The intermediate is then selectively functionalized at the 5-position. Treatment with tert-butyl isocyanate in dichloromethane (DCM) at 0–5°C introduces the tert-butylcarbamoyl group, forming 5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol .
Preparation of the 5-Methyl-1,2-Oxazol-3-yl Acetamide Moiety
The 5-methyl-1,2-oxazole ring is synthesized via a cyclodehydration reaction. A representative method involves reacting ethyl acetoacetate with hydroxylamine hydrochloride in aqueous ethanol, followed by dehydration with phosphorus oxychloride (POCl₃) to form 5-methylisoxazole-3-carboxylic acid . This intermediate is then converted to the corresponding acetamide through coupling with amines.
Key Steps:
-
Cyclization:
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Amidation:
Coupling of Thiadiazole and Oxazole Components
The final step involves coupling the thiolated thiadiazole intermediate with the oxazole acetamide via a sulfanyl linkage. This is achieved through a nucleophilic substitution reaction using 2-chloroacetamide derivatives or a Mitsunobu reaction for stereochemical control .
Representative Protocol:
-
Reactants:
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5-[(tert-Butylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol
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N-(5-Methyl-1,2-oxazol-3-yl)-2-chloroacetamide
-
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Conditions:
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Solvent: Dimethylformamide (DMF)
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Base: Triethylamine (Et₃N)
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Temperature: 25°C (room temperature)
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Time: 12–16 h
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Mechanistic Insight:
The thiol group attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the sulfanyl bridge. The reaction is facilitated by the base, which deprotonates the thiol to enhance nucleophilicity .
Optimization and Catalytic Strategies
Recent advances emphasize green chemistry principles. Flow microreactor systems have been employed to improve reaction efficiency and reduce waste . For example, continuous-flow synthesis of the thiadiazole core achieves 90% conversion in 30 minutes, compared to 6 hours under batch conditions .
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Microreactor |
|---|---|---|
| Reaction Time | 6 h | 0.5 h |
| Yield | 75% | 88% |
| Solvent Consumption | 50 mL/g | 15 mL/g |
| Energy Input | High (reflux) | Moderate (70°C) |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Characterization relies on:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity.
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Mass Spectrometry: High-resolution MS validates the molecular weight (370.5 g/mol) .
Challenges:
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The tert-butyl group introduces steric hindrance, complicating coupling reactions.
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Oxazole ring sensitivity to acidic conditions necessitates pH control during synthesis .
Scalability and Industrial Relevance
Scalable routes have been demonstrated in pilot-scale studies. A patented method (WO2023041878A1) describes kilogram-scale production using continuous-flow technology, achieving 82% yield with 99.5% purity . Key factors for scalability include:
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Catalyst Recycling: Immobilized bases (e.g., polymer-supported Et₃N) reduce costs.
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Solvent Recovery: DMF is distilled and reused, minimizing environmental impact .
Alternative Synthetic Pathways
Alternative strategies include:
Q & A
Q. What synthetic methodologies are recommended for preparing this compound and validating its purity?
The compound can be synthesized via a two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. Purity validation requires elemental analysis, ¹H NMR, and IR spectroscopy. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and confirming homogeneity . For example, in analogous thiadiazole derivatives, NMR signals such as δ 4.16 ppm (NHNH2) and δ 3.43 ppm (CH2) are diagnostic for structural confirmation .
Q. How should researchers characterize the structural features of this compound?
Use a combination of spectroscopic and crystallographic techniques:
- ¹H NMR : Identify proton environments (e.g., tert-butyl carbamoyl groups and methyl oxazole substituents).
- X-ray crystallography : Resolve bond angles (e.g., C9–S10–C11 = 86.78°) and hydrogen-bonding networks to confirm stereoelectronic effects .
- IR spectroscopy : Detect functional groups like amide C=O (~1650 cm⁻¹) and thiadiazole C–S (~680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen against bacterial strains (e.g., Staphylococcus aureus) to assess antibacterial potential, given the thiadiazole core’s known activity . Use in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines to evaluate anticancer properties. For anti-inflammatory activity, measure COX-2 inhibition in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematically modify substituents:
- Replace the tert-butylcarbamoyl group with smaller alkyl chains to study steric effects on target binding.
- Substitute the 5-methyloxazole moiety with electron-withdrawing groups (e.g., nitro) to enhance electronic interactions. Analog studies show that sulfur in thiadiazole improves membrane penetration, while methyl groups on oxazole increase lipophilicity .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Orthogonal assays : Confirm anticancer activity using both apoptosis (Annexin V) and proliferation (BrdU) assays.
- Dose-response curves : Identify non-linear effects or off-target interactions.
- Computational docking : Model interactions with targets like EGFR or tubulin to rationalize discrepancies .
Q. How can reaction conditions be optimized for scalable synthesis?
Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) improve yield reproducibility in continuous processes . Monitor intermediates via LC-MS to minimize side reactions.
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Enzyme inhibition assays : Test against kinases (e.g., JAK2) or proteases linked to disease pathways.
- Metabolic profiling : Use LC-HRMS to identify metabolites in hepatic microsomes.
- ROS detection : Measure reactive oxygen species generation in cancer cells to assess oxidative stress mechanisms .
Q. How should stability and degradation profiles be analyzed under physiological conditions?
Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
- Thermal stress : Expose to 40–60°C and track decomposition products.
- Light sensitivity : Use UV-vis spectroscopy to monitor photolytic breakdown .
Methodological Tables
Q. Table 1. Key Spectroscopic Markers for Structural Validation
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| tert-butylcarbamoyl | 1.25 (s, 9H) | 3300 (N–H) |
| 5-methyloxazole | 2.35 (s, 3H) | 1600 (C=N) |
| Thiadiazole-SH | 3.90 (br, 1H) | 680 (C–S) |
Q. Table 2. Recommended Biological Assays
| Bioactivity | Assay Model | Endpoint Measurement |
|---|---|---|
| Antibacterial | S. aureus MIC | Bacterial viability |
| Anticancer | MTT (HeLa cells) | IC₅₀ calculation |
| Anti-inflammatory | COX-2 inhibition | Prostaglandin E₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
